Pentadecylbenzene

Description

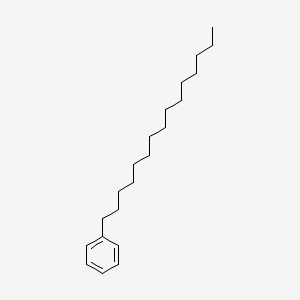

Structure

3D Structure

Properties

IUPAC Name |

pentadecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21/h14,16-17,19-20H,2-13,15,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRNEODMTPGRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051860 | |

| Record name | Pentadecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

mp = 22 deg C; [HSDB] Liquid; [MSDSonline], Solid | |

| Record name | Pentadecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentadecylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

373 °C | |

| Record name | PENTADECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8548 @ 20 °C | |

| Record name | PENTADECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000072 [mmHg], 7.2X10-6 mm Hg @ 25 °C | |

| Record name | Pentadecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTADECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2131-18-2, 68890-99-3 | |

| Record name | Pentadecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Pentadecylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, mono-C10-16-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068890993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, pentadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentadecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, mono-C10-16-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentadecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLW4P997AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTADECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentadecylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

22 °C | |

| Record name | PENTADECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentadecylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Pentadecylbenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Long-Chain Alkylbenzene

Pentadecylbenzene, a long-chain alkylbenzene, represents a class of organic compounds with significant industrial history and evolving applications in modern chemical synthesis.[1][2] Initially prominent as precursors to detergents, their unique physicochemical properties, stemming from the interplay between a hydrophobic pentadecyl chain and a hydrophilic benzene ring, make them valuable intermediates in the synthesis of a variety of more complex molecules.[1][2] This guide provides a comprehensive exploration of the physical and chemical properties of this compound, offering field-proven insights into its synthesis, purification, and analysis. The methodologies detailed herein are designed to be self-validating, ensuring reproducibility and reliability for researchers in diverse settings.

Section 1: Core Physicochemical Properties

A thorough understanding of the fundamental physical and chemical properties of this compound is paramount for its effective handling, application, and manipulation in a laboratory setting. These properties dictate its behavior in various solvents, its reactivity in chemical transformations, and the appropriate analytical techniques for its characterization.

Molecular and Physical Characteristics

This compound is a C21 hydrocarbon, consisting of a linear fifteen-carbon alkyl chain attached to a benzene ring.[3] This structure imparts a significant nonpolar character to the molecule.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₆ | [3] |

| Molecular Weight | 288.52 g/mol | [3] |

| CAS Number | 2131-18-2 | [3] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Melting Point | 22 °C | [3] |

| Boiling Point | 373 °C | [3] |

| Density | 0.856 g/cm³ at 20 °C | [3] |

| Vapor Pressure | 2.01 x 10⁻⁵ mmHg at 25 °C | [3] |

| Refractive Index (n20/D) | 1.482 | [3] |

| Flash Point | 167.4 °C | [3] |

Solubility Profile

The long alkyl chain of this compound governs its solubility, making it highly soluble in nonpolar organic solvents and practically insoluble in water.[5] Understanding its solubility is critical for selecting appropriate solvents for reactions, extractions, and purification.

| Solvent | Predicted Solubility | Rationale |

| Hexane, Toluene | High | The nonpolar nature of both the solute and the solvent leads to favorable London dispersion forces, promoting dissolution. The aromatic character of toluene further enhances solubility. |

| Diethyl Ether | High | The nonpolar alkyl groups of diethyl ether can effectively solvate the pentadecyl chain. |

| Acetone, Ethyl Acetate | Moderate | These polar aprotic solvents can induce some dipole interactions with the benzene ring, but the long alkyl chain limits overall solubility. |

| Ethanol, Methanol | Low to Moderate | The polarity of the hydroxyl group in these protic solvents makes them poor solvents for the highly nonpolar this compound. However, some solubility is observed due to the interaction of the alcohol's alkyl chain with the solute. |

| Water | Insoluble | The significant difference in polarity and the inability of this compound to form hydrogen bonds with water molecules result in negligible solubility.[6] |

Section 2: Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most reliably achieved through a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen reduction. This method avoids the carbocation rearrangements often problematic in direct Friedel-Crafts alkylations with long-chain alkyl halides.[7]

Sources

- 1. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkylbenzene - Wikipedia [en.wikipedia.org]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Synthesis of Pentadecylbenzene via Friedel-Crafts Alkylation

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of pentadecylbenzene, a long-chain alkylbenzene, through the Friedel-Crafts alkylation reaction. This document delves into the underlying mechanistic principles, provides a detailed experimental protocol, and outlines the analytical techniques for the characterization of the final product. The content is tailored for researchers and professionals in the fields of organic synthesis and drug development, offering field-proven insights to ensure technical accuracy and reproducibility. We will explore the nuances of electrophilic aromatic substitution, the challenges posed by carbocation rearrangements and polyalkylation, and strategies to mitigate these issues, thereby providing a self-validating system for the successful synthesis of this compound.

Introduction: The Significance of this compound and the Friedel-Crafts Alkylation Approach

This compound (C₂₁H₃₆) is an aromatic hydrocarbon characterized by a fifteen-carbon alkyl chain attached to a benzene ring.[1][2] Long-chain alkylbenzenes are crucial intermediates in the production of linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in detergents and other cleaning products.[3] Beyond their industrial importance, the synthesis of specifically tailored long-chain alkylbenzenes is of interest in medicinal chemistry and materials science for the development of novel compounds with specific hydrophobic and aromatic properties.

The Friedel-Crafts alkylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a primary method for attaching alkyl substituents to an aromatic ring.[4] The reaction proceeds via an electrophilic aromatic substitution mechanism, where an alkylating agent, typically an alkyl halide or an alkene, reacts with an aromatic compound in the presence of a Lewis acid catalyst.[5] This guide will focus on the synthesis of this compound by the alkylation of benzene using either 1-pentadecene or a 1-pentadecyl halide as the alkylating agent, with a strong emphasis on the practical aspects and theoretical underpinnings of this transformation.

The Mechanism of Friedel-Crafts Alkylation: A Stepwise Perspective

The Friedel-Crafts alkylation of benzene is a classic example of an electrophilic aromatic substitution reaction.[6] The reaction mechanism can be dissected into three primary steps:

-

Generation of the Electrophile: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), activates the alkylating agent.

-

With an Alkyl Halide (e.g., 1-Chloropentadecane): The chlorine atom of the alkyl halide coordinates with the Lewis acid, forming a highly polarized complex that can dissociate to form a carbocation. For primary alkyl halides, the formation of a discrete carbocation is less favorable, and the reaction may proceed through an SN2-like attack by the aromatic ring on the polarized complex.[7]

-

With an Alkene (e.g., 1-Pentadecene): The alkene is protonated by a Brønsted acid or a Lewis acid-cocatalyst complex to generate a carbocation. This is a common route in industrial applications.[3]

-

-

Electrophilic Attack on the Benzene Ring: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbocation. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ anion formed in the initial step, removes a proton from the carbon atom bearing the new alkyl group. This restores the aromaticity of the benzene ring and regenerates the Lewis acid catalyst, completing the catalytic cycle.[6]

Caption: The three-step mechanism of Friedel-Crafts alkylation.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzene (anhydrous)

-

1-Chloropentadecane (or 1-bromopentadecane)

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Hexane (for chromatography)

-

Dichloromethane (for extraction)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel, place anhydrous benzene (a significant excess is recommended to minimize polyalkylation, e.g., 10 equivalents).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (approximately 1.1 equivalents relative to the alkyl halide) in portions with stirring.

-

Addition of Alkylating Agent: Dissolve 1-chloropentadecane (1 equivalent) in a small amount of anhydrous benzene and add it to the addition funnel. Add the solution dropwise to the stirred benzene/AlCl₃ mixture over 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of ice-cold water, followed by dilute hydrochloric acid to dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using hexane as the eluent to yield pure this compound.

Characterization of this compound

Accurate characterization of the synthesized product is essential to confirm its identity and purity. The following are the expected analytical data for n-pentadecylbenzene.

| Property | Value |

| Molecular Formula | C₂₁H₃₆ |

| Molecular Weight | 288.51 g/mol [2] |

| Appearance | Colorless liquid or low-melting solid |

| Boiling Point | ~373 °C[10] |

| Melting Point | ~22 °C |

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show the following signals:

-

δ 7.10-7.30 ppm (m, 5H): A multiplet corresponding to the five protons of the monosubstituted benzene ring.

-

δ 2.60 ppm (t, 2H): A triplet for the two benzylic protons (-CH₂-) adjacent to the aromatic ring.

-

δ 1.55-1.65 ppm (m, 2H): A multiplet for the two protons on the carbon beta to the ring.

-

δ 1.25 ppm (br s, 24H): A broad singlet or unresolved multiplet for the twelve methylene groups of the alkyl chain.

-

δ 0.88 ppm (t, 3H): A triplet for the terminal methyl group protons.

-

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will exhibit characteristic peaks for the aromatic and aliphatic carbons:

-

~δ 142.9 ppm: Quaternary aromatic carbon attached to the alkyl chain.

-

~δ 128.4 ppm: Aromatic CH carbons.

-

~δ 125.6 ppm: Aromatic CH carbons.

-

~δ 36.1 ppm: Benzylic carbon (-CH₂-).

-

~δ 31.9, 29.7, 29.6, 29.3, 22.7 ppm: Methylene carbons of the alkyl chain.

-

~δ 14.1 ppm: Terminal methyl carbon.

-

4.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a characteristic fragmentation pattern for long-chain alkylbenzenes.

-

Molecular Ion (M⁺): A peak at m/z 288, corresponding to the molecular weight of this compound.[11]

-

Base Peak: The most intense peak is expected at m/z 91 , corresponding to the formation of the highly stable tropylium ion ([C₇H₇]⁺) via benzylic cleavage.

-

Other Significant Fragments:

-

m/z 105 ([C₈H₉]⁺): Resulting from cleavage at the beta-position to the ring.

-

m/z 92 ([C₇H₈]⁺): Often observed due to a McLafferty-type rearrangement.

-

A series of fragment ions separated by 14 amu (CH₂) corresponding to the loss of alkyl fragments from the chain.

-

Caption: Key fragmentation pathways of this compound in EI-MS.

Causality Behind Experimental Choices and Overcoming Challenges

5.1. Carbocation Rearrangement: The Quest for Linearity

A significant challenge in Friedel-Crafts alkylation with long-chain alkylating agents is the propensity for carbocation rearrangement.[4] The initially formed primary carbocation (from 1-chloropentadecane) or secondary carbocation (from 1-pentadecene) can undergo hydride shifts to form more stable internal secondary carbocations. This results in a mixture of isomeric products where the phenyl group is attached at various positions along the alkyl chain, rather than exclusively at the terminus.

Mitigation Strategies:

-

Choice of Catalyst: While AlCl₃ is a strong and effective catalyst, its high activity can promote rearrangements. Milder Lewis acids or solid acid catalysts like zeolites can offer improved selectivity for the linear product, albeit sometimes at the cost of lower reactivity.[3]

-

Reaction Temperature: Lowering the reaction temperature can disfavor the rearrangement process, which typically has a higher activation energy than the initial alkylation.

5.2. Polyalkylation: A Competing Reaction

The alkyl group introduced onto the benzene ring is an activating group, making the product, this compound, more nucleophilic than the starting material, benzene.[7] This can lead to further alkylation of the product, resulting in di- and tri-substituted byproducts.

Mitigation Strategy:

-

Excess Benzene: Using a large excess of benzene as the solvent and reactant shifts the reaction equilibrium towards mono-alkylation by increasing the probability of the electrophile reacting with a benzene molecule rather than a this compound molecule.

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation is a robust and well-established method that provides a valuable platform for accessing long-chain alkylated aromatic compounds. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and appropriate analytical characterization are paramount for achieving a successful and reproducible synthesis. By addressing the inherent challenges of carbocation rearrangement and polyalkylation through strategic experimental design, researchers can effectively synthesize high-purity this compound for a variety of applications in both industrial and academic settings.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16476, this compound. Retrieved from [Link].

-

LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Benzene, pentadecyl-. NIST Chemistry WebBook. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Benzene, pentadecyl-. NIST Chemistry WebBook. Retrieved from [Link].

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

-

Clark, J. (2023, January 22). The Friedel-Crafts Alkylation of Benzene. Chemistry LibreTexts. Retrieved from [Link].

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

-

The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry. Retrieved from [Link].

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link].

-

Cutright, J. (2022, May 4). Friedel-Crafts alkylation of benzene with a superacid catalyst. Digital Commons@ETSU. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Benzene, pentadecyl-. NIST Chemistry WebBook. Retrieved from [Link].

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link].

- BenchChem. (n.d.). Phenyl 1-pentadecanesulfonate.

-

PubChem. (n.d.). Phenyl pentadecane-1-sulfonate. Retrieved from [Link].

- 1H NMR spectrum of Compound 32. (2013). The Royal Society of Chemistry.

-

n-Pentylbenzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link].

-

FooDB. (n.d.). Showing Compound this compound (FDB019892). Retrieved from [Link].

-

GSRS. (n.d.). PHENYL PENTADECANE-1-SULFONATE. Retrieved from [Link].

-

SYNTHESIS OF ORGANIC COMPOUNDS BY GREEN CHEMISTRY APPROACH. (2023, March 6). World Journal of Pharmaceutical and Medical Research. Retrieved from [Link].

- On-Surface Synthesis and Characterization of Pentadecacene and Its Gold Complexes. (n.d.).

-

Buta-2,3-dien-1-ol - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link].

Sources

- 1. Benzene, pentadecyl- [webbook.nist.gov]

- 2. Benzene, pentadecyl- [webbook.nist.gov]

- 3. dc.etsu.edu [dc.etsu.edu]

- 4. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. mt.com [mt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Benzene, pentadecyl- [webbook.nist.gov]

- 11. This compound | C21H36 | CID 16476 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pentadecylbenzene: Properties, Synthesis, and Advanced Applications

This guide provides a comprehensive technical overview of pentadecylbenzene, a long-chain alkylbenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties, detailed synthesis protocols, and explores potential applications in advanced therapeutic systems. Our focus is on the causality behind experimental choices and the establishment of self-validating methodologies, grounded in authoritative scientific literature.

Core Molecular and Physical Characteristics

This compound, also known as 1-phenylpentadecane, is an aromatic hydrocarbon characterized by a fifteen-carbon alkyl chain attached to a benzene ring. This structure imparts significant hydrophobicity, which governs its physical properties and interactions in various chemical and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2131-18-2 | [1][2][3][4][5] |

| Molecular Formula | C₂₁H₃₆ | [1][2][3] |

| Molecular Weight | 288.51 g/mol | [1][2][4] |

| Melting Point | 22 °C | [1] |

| Boiling Point | 373 °C | [1][6] |

| Density | 0.856 g/cm³ | [1] |

| Flash Point | 167.4 °C | [1] |

| Refractive Index (n20/D) | 1.482 | [1] |

| LogP (Octanol/Water Partition Coefficient) | 7.32 | [1] |

These properties, particularly its high LogP value, indicate poor water solubility and a preference for nonpolar environments. This is a critical consideration for its handling, formulation, and potential biological applications.

Synthesis of this compound via Friedel-Crafts Alkylation

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of benzene.[7] This electrophilic aromatic substitution reaction involves the reaction of an alkylating agent (such as an alkyl halide or an alkene) with benzene in the presence of a Lewis acid catalyst.[8][9] The catalyst enhances the electrophilicity of the alkylating agent, facilitating the attack by the nucleophilic benzene ring.[9][10]

Causality of Experimental Choices

-

Choice of Alkylating Agent : 1-Pentadecene is a suitable and reactive alkene for this purpose. Alternatively, 1-chloropentadecane could be used. The double bond in the alkene is protonated by the acid catalyst to form a secondary carbocation, which then acts as the electrophile.[8]

-

Choice of Catalyst : A strong Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) is essential to activate the alkylating agent.[9] For alkenes, a protic acid like sulfuric acid can also be used.[8]

-

Reaction Conditions : The reaction is typically carried out at a moderate temperature to control the rate of reaction and minimize side products. Anhydrous conditions are crucial as the Lewis acid catalysts react vigorously with water.

Step-by-Step Synthesis Protocol

This protocol describes the synthesis of this compound from benzene and 1-pentadecene.

-

Reactor Setup : A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel.

-

Reagent Charging : The flask is charged with anhydrous aluminum chloride (AlCl₃) and an excess of dry benzene, which serves as both reactant and solvent.

-

Addition of Alkylating Agent : 1-Pentadecene is added dropwise from the dropping funnel to the stirred benzene-catalyst mixture at room temperature. The addition should be slow to control the exothermic reaction.

-

Reaction : After the addition is complete, the mixture is gently heated to reflux for several hours to ensure the reaction goes to completion.

-

Quenching : The reaction mixture is cooled to room temperature and then slowly poured over a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride and separates the organic and aqueous layers.

-

Workup and Purification : The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous magnesium sulfate. The solvent (excess benzene) is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholars.uky.edu [scholars.uky.edu]

- 3. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 9. mt.com [mt.com]

- 10. chem.libretexts.org [chem.libretexts.org]

solubility of pentadecylbenzene in common organic solvents

An In-Depth Technical Guide to the Solubility of Pentadecylbenzene in Common Organic Solvents

Abstract

This compound is a long-chain alkylbenzene characterized by a 15-carbon alkyl chain attached to a phenyl group. Its highly non-polar and lipophilic nature dictates its solubility profile, making it a subject of interest in fields ranging from industrial lubricants to pharmaceutical sciences, where it can serve as a model for hydrophobic interactions. This technical guide provides a comprehensive analysis of the . While extensive quantitative solubility data is not widely published, this document synthesizes foundational chemical principles, physicochemical property data, and established theoretical frameworks to predict and explain its behavior. We delve into the intermolecular forces governing solubility, provide a predicted solubility profile across various solvent classes, and present a detailed, self-validating experimental protocol for its quantitative determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of large, hydrophobic molecules.

Introduction to this compound: Structure and Physicochemical Profile

This compound (C₂₁H₃₆) is an aromatic hydrocarbon belonging to the class of linear alkylbenzenes (LABs).[1] Its molecular structure consists of two distinct moieties: a hydrophilic, aromatic benzene ring and a large, hydrophobic pentadecyl (C₁₅H₃₁) alkyl chain. This amphipathic character is heavily skewed by the long alkyl group, rendering the overall molecule significantly non-polar and lipophilic.

The primary industrial application of related long-chain alkylbenzenes is as chemical intermediates in the production of linear alkylbenzene sulfonate (LAS) surfactants, which are key ingredients in detergents.[1] In a research context, its well-defined structure and strong hydrophobicity make it an excellent model compound for studying:

-

Formulations of poorly soluble active pharmaceutical ingredients (APIs).

-

Drug-membrane interactions and the behavior of molecules in lipid environments.

-

Environmental fate and transport of non-polar contaminants.[2]

A summary of its key physicochemical properties is presented in Table 1. The high octanol-water partition coefficient (LogP) and negligible predicted water solubility underscore its profound hydrophobicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₆ | [3] |

| Molecular Weight | 288.51 g/mol | [3] |

| Appearance | Liquid (at standard conditions) | [4] |

| Melting Point | 22 °C | [5][6] |

| Boiling Point | 373 °C (at 760 mmHg) | [5] |

| Density | ~0.856 g/cm³ (at 20-25 °C) | [5] |

| Octanol-Water Partition Coeff. (XLogP3) | 10.4 | [3][5] |

| Predicted Water Solubility | 7.7 x 10⁻⁶ g/L | [6] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 0 | [5] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the fundamental thermodynamic principle "like dissolves like." This adage is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur favorably, the energy required to break existing solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

The solubility of this compound is dictated by the following forces:

-

London Dispersion Forces (LDF): As a large molecule with many electrons, this compound exhibits significant LDFs. These are the primary forces of attraction it can experience with other molecules. Non-polar solvents also rely on LDFs.

-

π-π Stacking: The aromatic benzene ring can participate in π-π stacking interactions with other aromatic molecules, such as benzene or toluene.

-

Dipole-Dipole and Hydrogen Bonding: this compound lacks a significant dipole moment and cannot act as a hydrogen bond donor or acceptor.[5] Therefore, it cannot effectively interact with polar or protic solvents that have strong dipole-dipole forces and extensive hydrogen-bonding networks.

Dissolving this compound in a polar solvent like ethanol or water is energetically unfavorable because it would require disrupting the strong hydrogen bonds of the solvent without offering a comparable energetic return.

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile of this compound

-

Non-polar Solvents: this compound is expected to be highly soluble or completely miscible in non-polar solvents. The intermolecular forces (LDFs) of the solute and solvent are perfectly matched, leading to a favorable enthalpy of mixing. Aromatic solvents offer the additional benefit of π-π stacking interactions with the benzene ring.

-

Polar Aprotic Solvents: These solvents possess a dipole moment but do not have hydrogen bond donors. While they are more polar than hydrocarbons, the large, non-polar alkyl chain of this compound will limit its solubility. Moderate to low solubility is expected, decreasing as the polarity of the solvent increases.

-

Polar Protic Solvents: These solvents, characterized by strong hydrogen-bonding networks, are poor solvents for this compound. The energy cost of creating a cavity in the solvent for the large, non-polar solute is too high. Solubility is expected to be very low to negligible.

Table 2 provides a summary of the predicted solubility of this compound in various common organic solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane / Heptane | Non-polar Aliphatic | Miscible | "Like dissolves like"; dominant interactions are London Dispersion Forces for both solute and solvent. |

| Toluene / Benzene | Non-polar Aromatic | Miscible | Excellent match of LDFs, with favorable π-π stacking interactions between aromatic rings. |

| Chloroform (CHCl₃) | Non-polar | Soluble | Primarily driven by LDFs; chloroform is an effective solvent for many non-polar and moderately polar organic compounds. |

| Diethyl Ether (Et₂O) | Non-polar | Soluble | Although slightly polar, it is a good solvent for hydrocarbons due to its dominant non-polar character. |

| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble | The cyclic ether structure provides some polarity which is mismatched with the solute's non-polar nature. |

| Acetone (CH₃COCH₃) | Polar Aprotic | Very Sparingly Soluble | The strong dipole of the ketone group makes it a poor solvent for large non-polar molecules.[7] |

| Ethyl Acetate | Polar Aprotic | Very Sparingly Soluble | Similar to acetone, the polar ester group limits solubility of the large alkyl chain. |

| Ethanol / Methanol | Polar Protic | Insoluble | The strong hydrogen-bonding network of the alcohol resists disruption by the non-polar solute.[7][8] |

| Water (H₂O) | Polar Protic | Insoluble | Extreme mismatch in polarity and intermolecular forces; confirmed by predicted low water solubility.[6] |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a rigorously controlled experimental protocol is required. The Saturation Shake-Flask (SSF) method is the gold-standard technique for determining the equilibrium solubility of compounds.[3] It is a self-validating system because the continued presence of excess solid solute at the end of the experiment confirms that the solution has reached saturation.

Protocol: Isothermal Saturation Shake-Flask Method

-

Preparation:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. "Excess" means enough solid will remain undissolved at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required depends on the dissolution rate and should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration no longer increases.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand in the temperature bath without agitation for a settling period (e.g., 18-24 hours) to allow undissolved material to sediment.[4]

-

Alternatively, for faster separation, centrifuge the vials at the same constant temperature.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pipette. Ensure no solid material is transferred.

-

Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and bring the concentration into the analytical instrument's linear range.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method. Gas Chromatography with Mass Spectrometry (GC-MS) is ideal due to the compound's volatility and hydrocarbon nature.

-

Prepare a calibration curve using standards of known this compound concentrations to quantify the amount in the sample.

-

-

Calculation:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. The result is typically expressed in units such as mg/mL, g/100mL, or molarity (mol/L).

-

Sources

- 1. Dodecylbenzene - Wikipedia [en.wikipedia.org]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development set… [ouci.dntb.gov.ua]

- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [jove.com]

- 7. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 8. researchgate.net [researchgate.net]

commercial uses and industrial applications of pentadecylbenzene

An In-depth Technical Guide to the Commercial Uses and Industrial Applications of Pentadecylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a linear alkylbenzene (LAB), serves as a crucial chemical intermediate in various industrial processes. This technical guide provides a comprehensive overview of its primary commercial uses, focusing on its role as a precursor to surfactants and its application in industrial lubricants. The document details the synthesis and manufacturing of this compound, explores the mechanisms behind its key applications, and discusses its health and safety profile. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this significant industrial chemical.

Introduction to this compound

This compound (C₂₁H₃₆) is an organic compound classified as a linear alkylbenzene, which consists of a benzene ring substituted with a linear pentadecyl alkyl chain.[1][2] Its chemical structure is fundamental to its utility in various industrial applications. As a member of the LAB family, this compound is primarily produced as a precursor to linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in detergents and cleaning products.[1][3] The long, linear alkyl chain imparts hydrophobic (water-repelling) properties, while the benzene ring provides a site for further chemical modification, typically sulfonation, to introduce a hydrophilic (water-attracting) head group. This amphipathic nature is the basis for the surface-active properties of its derivatives.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₆ | [2][4] |

| Molecular Weight | 288.52 g/mol | [5][6][7] |

| CAS Number | 2131-18-2 | [2][4][5][6][7] |

| Appearance | Colorless to light yellow liquid | [5] |

| Melting Point | 12-22 °C | [2][7][8] |

| Boiling Point | 373 °C | [2][7] |

| Density | ~0.856 g/cm³ | [1][2] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

Synthesis and Manufacturing Processes

The industrial production of this compound, like other LABs, is predominantly achieved through the Friedel-Crafts alkylation of benzene with a C₁₅ olefin (pentadecene).[3][9] This electrophilic aromatic substitution reaction is a cornerstone of the petrochemical industry.

Catalytic Alkylation of Benzene

The primary method for synthesizing this compound involves the reaction of benzene with linear mono-olefins in the C₁₀-C₁₆ range.[9] The two most established catalysts for this process are hydrogen fluoride (HF) and aluminum chloride (AlCl₃).[3][9][10]

A general representation of the Friedel-Crafts alkylation for producing linear alkylbenzenes is as follows:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis using a Solid Acid Catalyst

With increasing environmental and safety concerns associated with HF and AlCl₃, there has been a shift towards developing safer and more sustainable catalytic systems, such as solid acid catalysts like zeolites.[3][11] Below is a conceptual step-by-step methodology for a laboratory-scale synthesis of linear alkylbenzenes using a zeolite catalyst, adapted from literature on similar processes.[11]

-

Catalyst Preparation: An H-beta zeolite catalyst is prepared and calcined in air at 550°C for 6 hours to ensure activation.[11]

-

Reaction Setup: A batch reactor is charged with benzene, 1-dodecene (as a representative olefin), and the prepared zeolite catalyst. The reactor is sealed and purged with an inert gas.

-

Alkylation Reaction: The mixture is heated to a specified reaction temperature (e.g., 150°C) and stirred for a designated period (e.g., 6-8 hours) to facilitate the alkylation process.[11]

-

Product Separation: After the reaction, the solid catalyst is separated from the liquid product mixture by filtration.

-

Purification: The liquid product is then subjected to distillation to separate the desired linear alkylbenzene from unreacted benzene and any byproducts.

Core Industrial Application: Precursor to Surfactants (LAS)

The most significant commercial application of this compound is its role as a chemical intermediate in the production of linear alkylbenzene sulfonates (LAS).[1][3] LAS are anionic surfactants that form the backbone of a vast array of detergents and cleaning products due to their excellent cleaning performance and biodegradability.[3]

The Sulfonation Process

This compound is converted to this compound sulfonate through a sulfonation reaction. This process introduces a sulfonic acid group (-SO₃H) onto the benzene ring, which is then neutralized to form the sulfonate salt.

Caption: Conversion of this compound to LAS and its cleaning mechanism.

Mechanism of Surfactant Action

The resulting LAS molecule is amphipathic. The long pentadecyl chain is hydrophobic and readily interacts with oils and greases, while the sulfonate head is hydrophilic and interacts with water. In a cleaning application, the LAS molecules surround dirt and oil particles, forming micelles with the hydrophobic tails pointing inward and the hydrophilic heads facing outward. This encapsulates the grime, allowing it to be lifted from surfaces and washed away with water. The effectiveness of these surfactants is influenced by the length of the alkyl chain; longer chains, such as the pentadecyl group, enhance the hydrophobic character.[12]

Application in Industrial Lubricants

This compound also finds use in the formulation of industrial lubricants.[8] Its inherent properties make it a suitable component in lubricating oils.

Role as a Lubricant Additive

In lubricant compositions, this compound can function as a base oil or an additive. Its key contributions include:

-

Hydrophobicity: Its water-repelling nature helps to prevent corrosion and maintain the integrity of the lubricating film in the presence of moisture.[8]

-

Thermal Stability: Aromatic compounds like this compound generally exhibit good thermal stability, which is crucial for lubricants operating at high temperatures.[8]

-

Detergency: While not a detergent itself in this context, its derivatives can act as detergents in engine oils, helping to keep engine parts clean by solubilizing deposits.[13][14]

Modern lubricating oil compositions often contain a complex mixture of additives, and the inclusion of compounds like this compound can enhance overall performance.[13][15]

Other Potential and Minor Applications

Beyond its primary roles, this compound serves as a versatile chemical intermediate.[8] It can be a starting material for the synthesis of other more complex organic compounds that may find applications in niche areas of the chemical industry, such as in the production of certain agrochemicals.[8] However, its use in these areas is less prominent compared to its application in surfactants and lubricants.

Health, Safety, and Environmental Profile

From a toxicological perspective, this compound is known to cause skin and eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment should be used when handling this chemical.

Environmentally, as a linear alkylbenzene, it is a precursor to LAS, which are designed to be biodegradable. The environmental fate of this compound itself involves processes like volatilization from water surfaces and adsorption to soil and sediment.[4] Its release into the environment is primarily associated with its production and use in industrial settings.[4]

Conclusion

This compound is a high-volume industrial chemical with well-established and critical applications. Its primary commercial value lies in its role as a key intermediate in the synthesis of linear alkylbenzene sulfonate surfactants, which are essential components of modern detergents. Additionally, its properties lend themselves to applications in the formulation of industrial lubricants. While the direct application of this compound in drug development is not documented, its derivatives, particularly surfactants, are ubiquitous in many formulations. The ongoing research into greener synthesis methods for linear alkylbenzenes highlights the continuing importance of this class of compounds in the chemical industry.

References

-

Taylor & Francis Online. (n.d.). Green synthesis of linear alkylbenzenes via Diels−Alder cycloaddition between furan and linear alkenes over niobic acid catalyst. Retrieved from [Link]

- Google Patents. (n.d.). US8455706B2 - Method of making linear alkylbenzenes.

-

ACS Publications. (2021). Synthesis of Linear Alkylbenzenes over Beta Zeolites with Enhanced Transport and Surface Activity. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

ECHEM. (2024). Linear Alkyl Benzene. Retrieved from [Link]

- Google Patents. (n.d.). US5386072A - Process for the preparation of linear alkylbenzenes.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Exploring the Diverse Industrial Applications of Benzene. (n.d.). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, pentadecyl- (CAS 2131-18-2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Pentadecylresorcinol. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US3784473A - Lubricating oil compositions.

-

FooDB. (n.d.). Showing Compound this compound (FDB019892). Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Chemical Society Reviews. Retrieved from [Link]

-

MDPI. (n.d.). Preparation of Multifunctional Surfactants Derived from Sodium Dodecylbenzene Sulfonate and Their Use in Oil-Field Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lubricating oils (petroleum), C15-30, hydrotreated neutral oil-based. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). TOXICOLOGICAL PROFILE FOR BENZENE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The toxicology of benzene. Retrieved from [Link]

-

National Toxicology Program. (n.d.). TOX-6: Pentachlorobenzene (CASRN 608-93-5). Retrieved from [Link]

- Google Patents. (n.d.). WO2017027271A1 - Methods for producing alkylbenzenes, paraffins, olefins and oxo alcohols from waste plastic feedstocks.

- Google Patents. (n.d.). EP4159832A1 - LUBRICATING OIL COMPOSITIONS.

-

National Center for Biotechnology Information. (n.d.). Drug Development. Drugs Inspired by a Drug. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). US20060116302A1 - Mixed TBN detergents and lubricating oil compositions containing such detergents.

-

OSTI.GOV. (1985). Method of extracting and reutilizing surfactants from emulsions with sulfonated alkyl benzenes and alcohols (Patent). Retrieved from [Link]

-

MDPI. (2024). Hydrophobicity of Benzene-Based Surfactants and Its Effect on Bubble Coalescence Inhibition. Retrieved from [Link]

Sources

- 1. Linear Alkyl Benzene - ECHEM [echem-eg.com]

- 2. This compound|lookchem [lookchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | C21H36 | CID 16476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | 2131-18-2 [sigmaaldrich.com]

- 8. Buy this compound | 68890-99-3 [smolecule.com]

- 9. US8455706B2 - Method of making linear alkylbenzenes - Google Patents [patents.google.com]

- 10. US5386072A - Process for the preparation of linear alkylbenzenes - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. US3784473A - Lubricating oil compositions - Google Patents [patents.google.com]

- 14. US20060116302A1 - Mixed TBN detergents and lubricating oil compositions containing such detergents - Google Patents [patents.google.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Pentadecylbenzene as a Precursor for Linear Alkylbenzene Sulfonates: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of pentadecylbenzene and its role as a key precursor in the synthesis of linear alkylbenzene sulfonates (LAS). Intended for researchers, scientists, and professionals in drug development and specialty chemicals, this document details the synthesis of this compound via Friedel-Crafts alkylation, its subsequent sulfonation to this compound sulfonic acid, and the properties of the resulting anionic surfactant, sodium this compound sulfonate. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and discusses the performance characteristics, including surfactant properties and biodegradability.

Introduction: The Significance of Linear Alkylbenzene Sulfonates (LAS)

Linear alkylbenzene sulfonates are a major class of anionic surfactants widely utilized in detergents, emulsifiers, and various industrial applications. Their commercial success is attributed to their excellent cleaning performance, cost-effectiveness, and environmental compatibility, particularly their biodegradability. The general structure of a LAS molecule consists of a hydrophobic linear alkyl chain attached to a hydrophilic sulfonate group via a benzene ring.

The length of the alkyl chain is a critical determinant of the surfactant's properties. While commercial LAS mixtures typically contain a range of alkyl chain lengths (commonly C10-C14), there is growing interest in specific homologues for specialized applications. This guide focuses on the C15 variant, derived from this compound, which offers a unique balance of hydrophobicity and hydrophilicity, influencing its performance in areas requiring specific interfacial properties.

Synthesis of the Precursor: this compound

The primary industrial route to producing linear alkylbenzenes is the Friedel-Crafts alkylation of benzene with a linear olefin or a long-chain alkyl halide. For the synthesis of this compound, either 1-pentadecene or 1-chloropentadecane can be employed as the alkylating agent in the presence of a suitable Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The Chemistry of Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction. The Lewis acid catalyst activates the alkylating agent, generating a carbocation or a polarized complex that acts as the electrophile. The benzene ring, acting as a nucleophile, then attacks this electrophile, leading to the formation of an alkylated benzene derivative.

A critical consideration in the synthesis of linear alkylbenzenes is the potential for carbocation rearrangement, which can lead to branched alkyl chains and the formation of various positional isomers. The use of linear alpha-olefins like 1-pentadecene and appropriate reaction conditions can favor the formation of the desired linear product.

Experimental Protocol: Synthesis of this compound from 1-Pentadecene

This protocol outlines a laboratory-scale synthesis of this compound using 1-pentadecene and benzene with an aluminum chloride catalyst.

Materials:

-

Benzene (anhydrous)

-

1-Pentadecene

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous benzene. Cool the flask in an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride to the cooled benzene with stirring.

-

Alkylation: Slowly add 1-pentadecene from the dropping funnel to the stirred mixture over a period of 1-2 hours, maintaining the temperature below 10°C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours to ensure complete reaction.

-

Quenching: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by 1 M hydrochloric acid.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (benzene and any dichloromethane used for extraction) using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the desired product.

Diagram of Synthesis Pathway:

Caption: Synthesis of this compound via Friedel-Crafts Alkylation.

Sulfonation of this compound

The conversion of this compound to its corresponding sulfonic acid is achieved through sulfonation, another electrophilic aromatic substitution reaction. Common sulfonating agents include fuming sulfuric acid (oleum), sulfur trioxide (SO₃), and chlorosulfonic acid (ClSO₃H). The choice of agent and reaction conditions influences the yield and purity of the product.

The Sulfonation Reaction

In this reaction, the electrophile is typically sulfur trioxide (SO₃) or its protonated form. The benzene ring of this compound attacks the electrophile, leading to the formation of this compound sulfonic acid. The sulfonation of linear alkylbenzenes predominantly occurs at the para-position of the benzene ring relative to the alkyl group due to steric hindrance at the ortho-positions.

Experimental Protocol: Sulfonation of this compound

This protocol describes the sulfonation of this compound using fuming sulfuric acid.

Materials:

-

This compound

-

Fuming sulfuric acid (20% SO₃)

-

Dichloromethane (anhydrous)

-

Sodium hydroxide solution (for neutralization)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Low-temperature bath

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve this compound in anhydrous dichloromethane. Cool the solution to 0-5°C in a low-temperature bath.

-

Sulfonation: Slowly add fuming sulfuric acid from the dropping funnel to the stirred solution, maintaining the temperature between 0 and 5°C. The molar ratio of this compound to SO₃ is typically around 1:1.05 to 1:1.1.

-

Aging: After the addition is complete, continue stirring the mixture at the same temperature for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Neutralization and Isolation: The resulting this compound sulfonic acid can be neutralized with a sodium hydroxide solution to form the sodium salt. The product can then be isolated by techniques such as extraction and crystallization.

Diagram of Sulfonation Process:

Caption: Sulfonation of this compound and Neutralization to form C15-LAS.

Properties and Performance of this compound-Derived LAS

The performance of a surfactant is dictated by its physicochemical properties, which are in turn influenced by its molecular structure. The C15 alkyl chain of this compound sulfonate imparts specific characteristics.

Surfactant Properties

Key surfactant properties include the critical micelle concentration (CMC) and the surface tension at the CMC. The CMC is the concentration at which surfactant molecules begin to aggregate into micelles, and it is a measure of the surfactant's efficiency. A lower CMC indicates that less surfactant is needed to achieve saturation of the air-water interface and form micelles. The surface tension at the CMC reflects the surfactant's effectiveness in reducing the surface tension of water.

| Surfactant | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) |

| Sodium Dodecylbenzene Sulfonate (C12-LAS) | C12 | ~1.2 |

| Sodium this compound Sulfonate (C15-LAS) | C15 | ~0.1 |

| Sodium Hexadecylbenzene Sulfonate (C16-LAS) | C16 | ~0.05 |

Table 1: Comparison of Critical Micelle Concentrations for LAS with varying alkyl chain lengths.

The significantly lower CMC of C15-LAS compared to the more common C12-LAS indicates its higher efficiency in forming micelles.

Biodegradability

Linear alkylbenzene sulfonates are known for their ready biodegradability under aerobic conditions. The biodegradation process is initiated by the microbial oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), followed by the stepwise shortening of the chain via β-oxidation. The resulting sulfophenyl carboxylates are further degraded, ultimately leading to the cleavage of the aromatic ring and complete mineralization to carbon dioxide, water, and sulfate.

While specific biodegradation data for C15-LAS is not extensively reported, studies on long-chain LAS (C14-C16) suggest that they are also readily biodegradable, although the rate may be slightly slower than that of their shorter-chain counterparts. The linear nature of the pentadecyl chain is crucial for facilitating microbial degradation.

Characterization Techniques

The successful synthesis and purification of this compound and its sulfonate require robust analytical characterization.

This compound

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons (typically in the range of 7.1-7.3 ppm), a triplet for the benzylic protons adjacent to the ring, a broad multiplet for the methylene protons of the alkyl chain, and a triplet for the terminal methyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (in the 125-145 ppm region) and the aliphatic carbons of the pentadecyl chain.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the alkyl chain (around 2850-2960 cm⁻¹), as well as C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of this compound (288.51 g/mol ). The fragmentation pattern can provide information about the structure.

This compound Sulfonate

-

NMR Spectroscopy: NMR can be used to confirm the introduction of the sulfonate group and its position on the aromatic ring.

-

IR Spectroscopy: The IR spectrum of the sulfonate will show strong absorption bands characteristic of the sulfonate group (S=O stretching around 1180 cm⁻¹ and 1040 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of LAS homologues and isomers.

Conclusion

This compound serves as a valuable precursor for the synthesis of a specific long-chain linear alkylbenzene sulfonate (C15-LAS). The synthesis, involving Friedel-Crafts alkylation and subsequent sulfonation, can be achieved through established organic chemistry principles. The resulting C15-LAS exhibits a low critical micelle concentration, indicating high surfactant efficiency. Its linear alkyl chain ensures good biodegradability, a crucial aspect for its environmental acceptance. This in-depth guide provides the foundational knowledge and experimental framework for researchers and scientists to explore the synthesis and application of this specialized surfactant.

References

-

PubChem Compound Summary for CID 16476, this compound. National Center for Biotechnology Information. [Link]

-

Experimental evaluation of linear alkylbenzene sulphonates for Enhanced Oil Recovery. Fenix - Repositório Científico da Universidade de Lisboa. [Link]

- Long chain (C18-C12) linear alkyl benzene sulfonate and method of preparing the same.

-

Preparation and Production of High Grade Sulfonic. ResearchGate. [Link]

-

Linear alkylbenzene sulfonates - Evaluation statement. Australian Government Department of Health. [Link]

-

Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater. Environmental Science & Technology. [Link]

Pentadecylbenzene in the Environment: A Guide to its Natural Origins, Analysis, and Significance

An in-depth technical guide on the natural occurrence of pentadecylbenzene in the environment for researchers, scientists, and drug development professionals.

Abstract

This compound, a long-chain alkylbenzene, is not commonly documented as a direct biogenic product. However, its structural precursors, primarily pentadecyl-substituted phenolic compounds, are abundant in specific plant families. This technical guide provides a comprehensive overview of the natural occurrence of this compound, focusing on its origins from natural product chemistry, its likely formation pathways, its distribution in the environment, and the methodologies for its detection and analysis. This document is intended for researchers in natural product chemistry, environmental science, and drug development who are interested in the lifecycle of this and similar lipophilic compounds.

Chapter 1: Primary Natural Sources of Pentadecyl-Substituted Precursors

The direct natural synthesis of this compound is not well-established. Instead, its presence in the environment is largely attributed to the degradation of more complex molecules, specifically alkylphenols and alkylsalicylic acids, which are prominent in certain plant species.

The Anacardiaceae Family: A Rich Reservoir

The most significant natural source of pentadecyl-substituted aromatic compounds is the Anacardiaceae family, which includes the cashew tree (Anacardium occidentale). The shell of the cashew nut contains a viscous, oily substance known as Cashew Nut Shell Liquid (CNSL), which can constitute up to 25% of the total nut weight.[1] CNSL is a complex mixture of phenolic compounds with a C15 alkyl side chain, which varies in its degree of saturation.[2][3]

The primary components of CNSL include:

-

Anacardic Acids: These are salicylic acids substituted with a pentadecyl group (or its unsaturated analogues). The saturated form is 6-pentadecylsalicylic acid.[4][5][6][7] Anacardic acids are the most abundant component of raw CNSL, often comprising around 65% of the liquid.[8]

-

Cardanols: These are phenols substituted with a pentadecyl group (e.g., 3-pentadecylphenol). Cardanol is typically formed through the decarboxylation of anacardic acid, a process that is accelerated by heating, such as during the roasting of cashew nuts.[2]

-

Cardols: These are resorcinols with a pentadecyl substituent (e.g., 5-pentadecylresorcinol).[1][2][9][10]

-